molecular formula C10H11BrFN B572111 1-(2-Bromo-4-fluorophenyl)pyrrolidine CAS No. 1355246-96-6

1-(2-Bromo-4-fluorophenyl)pyrrolidine

Cat. No.: B572111
CAS No.: 1355246-96-6
M. Wt: 244.107
InChI Key: WCKMJETXNAKABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Nitrogen Heterocycles as Versatile Chemical Scaffolds

Nitrogen heterocycles, organic compounds containing at least one nitrogen atom within a ring structure, are fundamental building blocks in the world of chemistry. rsc.orgcymitquimica.com Their prevalence in nature is vast, forming the core of many biologically essential molecules such as alkaloids, vitamins, and amino acids. nih.gov This natural abundance has inspired chemists to utilize these scaffolds in a multitude of applications.

The unique properties of nitrogen heterocycles, including their basicity, ability to participate in hydrogen bonding, and diverse reactivity, make them exceptionally versatile. nih.gov In medicinal chemistry, these scaffolds are integral to the design and synthesis of a significant portion of pharmaceuticals, with over half of all FDA-approved drugs containing at least one nitrogen heterocycle. nih.govacs.org Their applications extend beyond medicine into materials science, where they are used in the development of conducting polymers and dyes, and into agrochemicals, contributing to the creation of effective pesticides and herbicides. rsc.orgacs.org

Overview of Aryl-Substituted Pyrrolidines in Advanced Synthetic Chemistry and Materials Science

Within the extensive family of nitrogen heterocycles, aryl-substituted pyrrolidines represent a particularly important subclass. The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, offers a three-dimensional structure that is highly sought after in drug design for its ability to create specific interactions with biological targets. cymitquimica.com The attachment of an aryl group to the nitrogen atom of the pyrrolidine ring, creating an N-arylpyrrolidine, introduces a range of valuable properties.

N-arylpyrrolidines are recognized as important structural motifs in a variety of bioactive compounds and functional materials. stanford.edu The synthesis of these compounds is a topic of significant interest in organic chemistry, with numerous methods developed for their construction. These methods often involve sophisticated catalytic systems, such as palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of the crucial carbon-nitrogen bond. The specific nature of the aryl substituent can be readily varied, allowing for the fine-tuning of the molecule's electronic and steric properties. This tunability is a key reason for their widespread use in the development of new pharmaceuticals and advanced materials.

Research Rationale for the Investigation of 1-(2-Bromo-4-fluorophenyl)pyrrolidine

The specific compound, this compound, has been identified as a subject of interest in chemical research, as evidenced by its availability from commercial suppliers of research chemicals. While detailed, peer-reviewed studies on this exact molecule are not readily found in the public domain, the rationale for its investigation can be inferred from its structural features.

The presence of both a bromine and a fluorine atom on the phenyl ring is significant. Halogen atoms, particularly fluorine, are often incorporated into drug candidates to modulate their metabolic stability, lipophilicity, and binding affinity to target proteins. cymitquimica.com The bromo- and fluoro-substituents on the aromatic ring offer potential sites for further chemical modification, making this compound a potentially versatile intermediate in the synthesis of more complex molecules. The pyrrolidine moiety itself is a well-established pharmacophore, and its combination with a di-halogenated phenyl group presents a unique chemical entity for exploration in medicinal chemistry and materials science. cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromo-4-fluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKMJETXNAKABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742735
Record name 1-(2-Bromo-4-fluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355246-96-6
Record name 1-(2-Bromo-4-fluorophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355246-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromo-4-fluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 2 Bromo 4 Fluorophenyl Pyrrolidine and Analogous Structures

Pyrrolidine (B122466) Ring Construction Strategies

The formation of the pyrrolidine core is a foundational step for which numerous synthetic strategies have been developed. These methods range from classical cyclization reactions to more complex multicomponent approaches, each offering distinct advantages in terms of efficiency and substituent pattern control.

Intramolecular cyclization is a powerful and direct method for constructing the pyrrolidine ring. acs.org These reactions typically involve the formation of a carbon-nitrogen bond within a linear precursor containing a nucleophilic amine and an electrophilic center, appropriately separated to favor a 5-membered ring closure.

Key strategies for pyrrolidine ring formation via cyclization include:

[3+2] Cycloaddition Reactions: The reaction of azomethine ylides with alkenes and alkynes is a widely utilized method for generating pyrrolidine derivatives with diverse substitution patterns and high stereoselectivity. osaka-u.ac.jp

Intramolecular Amination: The cyclization of molecules containing unsaturated carbon-carbon bonds through amination is an effective route to the pyrrolidine core. osaka-u.ac.jp

Radical Cyclization: The cyclization of N-allyl-α-chloro-α-thioacetamides, initiated by radical-generating reagents, can produce functionalized pyrrolidines.

Ring Contraction of Pyridines: A photo-promoted ring contraction of readily available pyridines using silylborane can produce pyrrolidine derivatives, offering a novel entry to this heterocyclic system. osaka-u.ac.jpnih.gov

Nucleophile-Driven 5-endo-trig Cyclizations: While geometrically disfavored by Baldwin's rules, certain nucleophilic phosphine-catalyzed intramolecular Michael reactions of N-allylic substituted α-amino nitriles have been successfully developed to form functionalized pyrrolidine rings. acs.org

Table 1: Examples of Cyclization Reactions for Pyrrolidine Synthesis

Reaction TypeReactantsCatalyst/ReagentProductReference
Nucleophilic Phosphine-Catalyzed CyclizationN-allylic substituted α-amino nitrilesPBu₃Functionalized Pyrrolidines acs.org
Photo-Promoted Ring ContractionPyridines, SilylboraneLight (hν)2-Azabicyclo[3.1.0]hex-3-ene derivatives osaka-u.ac.jpnih.gov

Multicomponent reactions (MCRs) offer a highly efficient pathway to complex molecules like N-substituted pyrrolidines by combining three or more starting materials in a single synthetic operation. acs.orgtandfonline.com This approach is valued for its atom economy and ability to rapidly generate libraries of structurally diverse compounds.

Several MCRs are particularly relevant for synthesizing substituted pyrrolidines:

[3+2] Cycloaddition via Azomethine Ylides: A common MCR strategy involves the in-situ generation of an azomethine ylide from an amine and an aldehyde, which then undergoes a [3+2] cycloaddition with a dipolarophile (e.g., an alkene). tandfonline.com This is a convergent method to access highly substituted pyrrolidines.

Isonitrile-Based Multicomponent Reactions (IMCRs): Reactions like the Ugi and Passerini reactions utilize isonitriles as key components to construct complex scaffolds. nih.gov The Ugi four-component reaction (U-4CR), for instance, can combine an amine, an aldehyde or ketone, a carboxylic acid, and an isonitrile to produce α-acylamino amides, which can be precursors to or incorporate the pyrrolidine structure. nih.gov

Transition-Metal-Catalyzed MCRs: Dirhodium(II) salts can catalyze a three-component reaction between an imine, diazoacetonitrile, and an alkyne to form substituted pyrroles, showcasing how transition metals can enable complex MCRs. nih.govacs.org While this example yields pyrroles, similar principles can be applied to pyrrolidine synthesis.

Table 2: Overview of Multicomponent Reactions for Pyrrolidine Synthesis

MCR Name/TypeKey ComponentsResulting ScaffoldReference
[3+2] CycloadditionAldehydes, Amino Acid Esters, ChalconesPyrrolidine-2-carboxylates tandfonline.com
Asymmetric MCRPhenyldihydrofuran, N-tosyl imino ester, Silane reagentsHighly substituted pyrrolidines acs.org
PBu₃-Catalyzed MCRAldehydes, Amines, Trimethylsilyl cyanide, Methyl acrylateSubstituted N-aryl-pyrrolidines tandfonline.com

Installation of the 2-Bromo-4-fluorophenyl Moiety

Once the pyrrolidine ring is available, or as a concurrent step, the 2-bromo-4-fluorophenyl group must be attached to the nitrogen atom. This can be achieved through several robust synthetic methods.

Direct N-arylation involves the formation of a bond between the pyrrolidine nitrogen and an activated aryl precursor, such as 1,2-dibromo-4-fluorobenzene (B1585839) or 1-bromo-2-chloro-5-fluorobenzene. The Buchwald-Hartwig amination is a paramount example of this approach. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction is highly versatile, allowing for the coupling of a wide range of amines with aryl halides under relatively mild conditions. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org The choice of ligand is crucial and has evolved over time, with sterically hindered and bidentate phosphine ligands often providing superior results. wikipedia.org

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, represents an older but still relevant method. researchgate.netmdpi.com These reactions typically require harsher conditions than their palladium-catalyzed counterparts but can be effective for specific substrates. researchgate.net

An alternative strategy involves first synthesizing N-(4-fluorophenyl)pyrrolidine and then introducing the bromine atom at the ortho position. This requires a regioselective bromination of the activated aromatic ring. The pyrrolidinyl group is an activating, ortho-, para-directing group. Since the para-position is already occupied by fluorine, bromination is directed to the ortho-positions.

Electrophilic brominating agents such as N-Bromosuccinimide (NBS) or bromine (Br₂) in the presence of a suitable solvent can be used. Controlling the stoichiometry and reaction conditions is critical to prevent di-bromination. The synthesis of 2-bromo-4-fluoroacetanilide from 4-fluoroaniline (B128567) often involves an initial acetylation to control the reactivity, followed by bromination. google.com A similar principle could be applied here, where the N-aryl-pyrrolidine is brominated directly.

Fluorination strategies are less common post-cyclization for this specific target, as the starting aryl halide often contains the fluorine atom. However, methods for the α-fluorination of carbonyl compounds using both electrophilic and nucleophilic fluorine sources are well-developed and highlight the advanced techniques available for introducing fluorine into organic molecules. nih.gov

This section largely overlaps with direct N-arylation but specifically emphasizes the central role of transition metals. Palladium, nickel, and copper are the most common metals used to catalyze the formation of the crucial C-N bond. researchgate.netrsc.orgmdpi.com

Palladium-Catalyzed Reactions: The Buchwald-Hartwig amination stands as the most prominent method. wikipedia.orgorganic-chemistry.org It involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the N-aryl product. libretexts.org Tandem processes, such as a combined N-arylation and carboamination, have been developed to construct complex pyrrolidines in a single sequence. nih.govnih.gov

Nickel-Catalyzed Reactions: Nickel is an earth-abundant and less expensive alternative to palladium. nih.gov Nickel-catalyzed aminations have been developed that can selectively react with aryl iodides in the presence of aryl bromides or chlorides, demonstrating high chemoselectivity. nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed N-arylation is a classic and cost-effective method. mdpi.commdpi.com The use of specific ligands, such as derivatives of the natural amino acid L-proline, can significantly improve the efficiency and mildness of these reactions. mdpi.com

Table 3: Comparison of Transition-Metal-Catalyzed N-Arylation Methods

Catalyst MetalCommon Reaction NameKey FeaturesTypical SubstratesReference
PalladiumBuchwald-Hartwig AminationHigh functional group tolerance, mild conditions, wide scope.Aryl bromides, chlorides, iodides, triflates. wikipedia.orglibretexts.orgorganic-chemistry.org
NickelNickel-Catalyzed AminationEarth-abundant catalyst, high chemoselectivity for aryl iodides.Aryl iodides. nih.gov
CopperUllmann Condensation / Goldberg ReactionCost-effective, useful for specific amides and aryl halides.Aryl iodides. researchgate.netmdpi.com

Green Chemistry Principles in N-Arylpyrrolidine Synthesis

The integration of green chemistry principles into the synthesis of N-arylpyrrolidines is driven by the need for more environmentally benign and economically viable manufacturing processes. Key areas of focus include the replacement of hazardous solvents and the implementation of catalytic systems that can be efficiently recovered and reused.

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering significant safety and environmental benefits over traditional volatile organic compounds. For the synthesis of N-arylpyrrolidines, particularly through palladium-catalyzed Buchwald-Hartwig amination, aqueous systems have shown considerable promise. These reactions can be performed in water, often with the aid of surfactants to create micellar conditions that facilitate the interaction of the organic substrates with the water-soluble catalyst.

Solvent-free, or neat, reaction conditions represent another significant advancement in green synthesis. By eliminating the solvent entirely, these methods reduce waste and can lead to higher reaction concentrations and faster reaction times. A highly efficient solvent-free protocol for the Buchwald-Hartwig amination of various (hetero)aryl halides with secondary amines, such as pyrrolidine, has been developed using a Pd(OAc)2/RuPhos catalytic system, demonstrating broad applicability and high yields. researchgate.net

Recent studies have also explored visible light-induced, solvent-free cascade transformations to produce functionalized fluoroalkylated pyrrolidines, where the substrate itself can act as the base and electron donor. nih.gov While not a direct N-arylation, this highlights the growing trend towards minimizing solvent use in pyrrolidine synthesis.

Table 1: Comparison of Catalytic Systems for the Synthesis of N-Arylpyrrolidine Analogs in Aqueous or Reduced-Solvent Media
Aryl HalideAmineCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
4-BromobenzonitrilePyrrolidinePd(OAc)2 / P(tBu)3NaOtBuWater/Toluene10095Hypothetical Data
1-Bromo-4-fluorobenzenePyrrolidinePd2(dba)3 / XPhosK3PO4Water (micellar)8092Hypothetical Data
2-BromotoluenePyrrolidinePd(OAc)2 / RuPhosNaOtBuSolvent-free10088 researchgate.net
4-ChloroanisolePyrrolidine(SIPr)Ph2Pd(cin)ClNaOtBuSolvent-freeRT95 nih.gov
*Data is illustrative and based on general findings in the field, as specific data for this exact reaction was not available in the cited literature.

The development of recyclable catalysts is a critical component of sustainable chemical synthesis, as it reduces costs and minimizes metal waste. In the context of N-arylpyrrolidine synthesis, significant efforts have been directed towards creating heterogeneous palladium catalysts that can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity.

One approach involves immobilizing the palladium catalyst on a solid support. nih.gov For instance, polymer-supported palladium catalysts have been successfully used for cross-coupling reactions in water under microwave irradiation, demonstrating excellent reusability for over ten cycles. researchgate.net Magnetically recyclable bimetallic nanoparticles, such as Pd-Pt-Fe3O4, have also emerged as a promising technology for arylation reactions, allowing for easy separation of the catalyst using an external magnet. researchgate.net

The choice of ligand is also crucial for the stability and recyclability of the catalyst. Robust ligands can prevent the leaching of the metal from the support and maintain catalytic activity over multiple runs. While specific examples for the synthesis of 1-(2-Bromo-4-fluorophenyl)pyrrolidine using these recyclable systems are not extensively documented, the general methodologies show great potential for its sustainable production.

Table 2: Performance of Recyclable Catalysts in N-Arylation of Pyrrolidine Analogs
CatalystAryl HalideReaction ConditionInitial Yield (%)Yield after 5 Cycles (%)Reference
Polymer-supported Pd4-BromoanisoleWater, K2CO3, 120°C, Microwave9896 researchgate.net
Pd-Pt-Fe3O4 NanoparticlesIodobenzeneToluene, K2CO3, 110°C9592 researchgate.net
Pd/C4-BromotolueneToluene, NaOtBu, 110°C8575Hypothetical Data
Pd on Mesoporous Silica4-ChlorobenzonitrileDioxane, Cs2CO3, 100°C9088Hypothetical Data
*Data is illustrative and based on general findings in the field, as specific data for this exact reaction was not available in the cited literature.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 2 Bromo 4 Fluorophenyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including "1-(2-Bromo-4-fluorophenyl)pyrrolidine." By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. In "this compound," the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and the aromatic ring.

The protons of the pyrrolidine ring, being aliphatic, will appear in the upfield region of the spectrum. The two sets of methylene (B1212753) protons (at C2'/C5' and C3'/C4') are diastereotopic due to the planar chirality of the substituted phenyl ring, and are therefore expected to be chemically non-equivalent. This will likely result in complex multiplets. The protons on the carbons adjacent to the nitrogen atom (C2' and C5') are expected to be shifted downfield compared to the other methylene protons (C3' and C4') due to the deshielding effect of the nitrogen atom.

The protons on the aromatic ring will appear in the downfield region. Their chemical shifts and splitting patterns are influenced by the electronic effects of the bromine and fluorine substituents. The fluorine atom, being highly electronegative, will cause a downfield shift for adjacent protons and will also introduce H-F coupling. The bromine atom also exerts a deshielding effect. The expected splitting patterns will be complex due to proton-proton and proton-fluorine couplings.

Predicted ¹H NMR Data Table for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-3', H-4' (pyrrolidine)1.95 - 2.15Multiplet
H-2', H-5' (pyrrolidine)3.25 - 3.45Multiplet
Aromatic H6.90 - 7.10Multiplet
Aromatic H7.20 - 7.40Multiplet
Aromatic H7.45 - 7.60Multiplet

Note: The predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in "this compound" will give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyrrolidine ring will appear in the upfield region of the spectrum. Similar to the protons, the carbons adjacent to the nitrogen (C-2' and C-5') will be shifted downfield compared to the other two carbons (C-3' and C-4').

The aromatic carbons will resonate in the downfield region. The chemical shifts will be influenced by the substituents. The carbon attached to the fluorine atom will show a large downfield shift and will appear as a doublet due to C-F coupling. The carbon attached to the bromine atom will also be shifted downfield.

Predicted ¹³C NMR Data Table for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-3', C-4' (pyrrolidine)25 - 30
C-2', C-5' (pyrrolidine)48 - 53
C-Br (aromatic)110 - 115
Aromatic CH115 - 135
C-N (aromatic)145 - 150
C-F (aromatic)155 - 160 (doublet)

Note: The predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For "this compound," COSY would show correlations between the adjacent methylene protons within the pyrrolidine ring (e.g., between H-2'/H-3' and H-4'/H-5'). It would also reveal the coupling network among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It is used to assign the protonated carbons in the ¹³C NMR spectrum. For example, the signal for C-2' in the ¹³C spectrum would show a correlation to the signal for H-2' in the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different parts of the molecule. For instance, HMBC would show correlations between the aromatic protons and the carbons of the pyrrolidine ring, and vice versa, confirming the attachment of the pyrrolidine ring to the phenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. This is useful for determining the three-dimensional structure of the molecule. For "this compound," NOESY could show correlations between the protons of the pyrrolidine ring and the ortho-protons of the phenyl ring, providing further confirmation of the molecule's conformation.

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. The calculated exact mass of "this compound" (C₁₀H₁₁BrFN) is 243.0059 g/mol . An experimental HRMS measurement that matches this value would provide strong evidence for the proposed molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a sample and for identifying any volatile impurities.

In a GC-MS analysis of "this compound," the sample is first vaporized and separated on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum for the main component should show a molecular ion peak corresponding to the mass of the compound.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For "this compound," common fragmentation pathways would likely involve the loss of the bromine atom, cleavage of the pyrrolidine ring, and fragmentation of the aromatic ring. Analysis of these fragment ions can further confirm the structure of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Non-Volatile Impurity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique in pharmaceutical development and chemical synthesis, prized for its ability to separate, identify, and quantify compounds within a mixture. ijpsjournal.comnih.gov For a substituted aromatic compound such as this compound, LC-MS is indispensable for rigorously assessing its purity and identifying non-volatile impurities that may arise during synthesis or degradation. The combination of High-Performance Liquid Chromatography (HPLC) for physical separation and Mass Spectrometry (MS) for mass-based detection provides exceptional sensitivity and specificity. nih.gov

The process begins with the HPLC component, where the sample is injected into a column containing a stationary phase. For halogenated aromatic compounds, Reverse-Phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. americanpeptidesociety.org A gradient elution method, where the composition of the mobile phase is changed over time, is often used to effectively separate the target compound from impurities with varying polarities. uomustansiriyah.edu.iq

Following separation in the HPLC column, the eluent is introduced into the mass spectrometer. An electrospray ionization (ESI) source is typically used to generate charged molecular ions from the analyte molecules without significant fragmentation. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). This allows for the confirmation of the molecular weight of this compound and provides the molecular weights of any co-eluting impurities. Advanced techniques like tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding structural information that helps in the definitive identification of unknown impurities. acs.org The high sensitivity of modern MS detectors allows for the detection of trace-level impurities, ensuring a comprehensive purity profile. nih.gov

Illustrative LC-MS Purity Analysis Data

The following table illustrates typical data obtained from an LC-MS analysis of a synthesized batch of this compound, highlighting the detection of potential process-related impurities.

AnalyteRetention Time (tR) (min)Observed m/z [M+H]⁺Identity
14.2200.081-(4-Fluorophenyl)pyrrolidine
25.8258.03 / 260.03This compound
36.5335.94 / 337.941-(2,6-Dibromo-4-fluorophenyl)pyrrolidine

Note: The isotopic pattern for bromine (¹⁹Br/⁸¹Br) results in two major peaks with a ~1:1 intensity ratio, separated by 2 Da.

X-ray Crystallography for Definitive Solid-State Molecular Geometry and Conformation

X-ray Crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. youtube.com For this compound, this technique provides unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the pyrrolidine ring relative to the substituted phenyl ring. Such detailed structural information is crucial for understanding its chemical properties and potential intermolecular interactions in the solid state.

The process requires growing a high-quality single crystal of the compound, which can often be achieved through slow evaporation of a saturated solution or vapor diffusion methods. nih.gov This single crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots. youtube.com

The positions and intensities of these spots are meticulously recorded as the crystal is rotated. This data is then processed using complex computational programs, such as SHELXT and SHELXL, to solve the phase problem and generate an electron density map of the molecule. mdpi.com From this map, a definitive molecular structure is refined. The resulting data provides a wealth of information, including the precise spatial coordinates of each atom, the planarity of the phenyl ring, the pucker of the pyrrolidine ring, and the orientation of the bromine and fluorine substituents. This structural insight is invaluable for computational modeling and structure-activity relationship studies. mdpi.comnih.gov

Illustrative Single-Crystal X-ray Diffraction Data

The table below presents a hypothetical set of crystallographic data for this compound, representative of what would be obtained from a successful X-ray diffraction experiment.

ParameterValue
Chemical FormulaC₁₀H₁₁BrFN
Molecular Weight259.11 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)9.41
b (Å)14.91
c (Å)7.35
α, β, γ (°)90, 90, 90
Volume (ų)1031.5
Z (molecules/unit cell)4
Radiation typeCu Kα

Advanced Chromatographic Methods for Isolation, Separation, and Purity Assessment

Beyond standard HPLC, a suite of advanced chromatographic techniques is available for the challenging tasks of isolating this compound from complex reaction mixtures and performing high-resolution purity assessments. ijpsjournal.com These methods offer enhanced separation power, speed, and efficiency, which are critical for resolving closely related structural isomers or trace impurities.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. ijpsjournal.com By using columns packed with sub-2 µm particles, UHPLC systems operate at much higher pressures, leading to dramatically increased resolution, faster analysis times, and improved sensitivity. This is particularly useful for separating the target compound from isomers where the position of the fluorine or bromine atom differs.

Multidimensional Chromatography , such as two-dimensional liquid chromatography (2D-LC), provides exceptional separation capabilities for highly complex samples. numberanalytics.com In a 2D-LC setup, a fraction from the first chromatographic separation (first dimension) is automatically transferred to a second, orthogonal column for further separation under different conditions. numberanalytics.com For instance, a reverse-phase separation in the first dimension could be coupled with a normal-phase or ion-exchange separation in the second, leveraging different chemical properties to resolve impurities that are inseparable in a single run. The separation of halogenated aromatic compounds can be optimized by exploiting specific halogen–π interactions with specialized stationary phases. rsc.org

Supercritical Fluid Chromatography (SFC) is another powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. ijpsjournal.comnumberanalytics.com SFC combines the high diffusivity of a gas with the solvating power of a liquid, often resulting in faster separations and reduced solvent consumption compared to HPLC. It is highly effective for separating non-polar to moderately polar compounds and can be an excellent alternative for the purification and analysis of this compound.

Comparative Overview of Advanced Chromatographic Techniques

TechniquePrinciple of SeparationTypical Stationary PhaseKey Advantages for Analysis
UHPLC Differential partitioning based on polarity. ijpsjournal.comSub-2 µm C18 or Phenyl-HexylHigh resolution, speed, and sensitivity. ijpsjournal.com
2D-LC Combination of two independent separation mechanisms (e.g., hydrophobicity and aromaticity). numberanalytics.come.g., C18 (1st D), π-acceptor phase (2nd D)Peak capacity is multiplied, allowing for separation of extremely complex mixtures. numberanalytics.com
SFC Partitioning between supercritical fluid mobile phase and stationary phase. ijpsjournal.comVarious, including chiral and achiral phasesFast, "green" (less organic solvent), excellent for preparative-scale purification. numberanalytics.com

Reactivity and Chemical Transformation Pathways of 1 2 Bromo 4 Fluorophenyl Pyrrolidine

Reactivity at the Pyrrolidine (B122466) Nitrogen Center

The lone pair of electrons on the pyrrolidine nitrogen atom, while partially delocalized into the aromatic ring, remains a key site for chemical reactions. This nucleophilic and basic character allows for derivatization through several pathways.

The nitrogen atom of the pyrrolidine ring can act as a nucleophile, enabling functionalization through N-alkylation and N-acylation. These reactions are fundamental for modifying the compound's structure and properties.

N-Alkylation: The introduction of an alkyl group onto the pyrrolidine nitrogen typically requires reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents. While the nucleophilicity of the nitrogen is reduced by the electron-withdrawing nature of the phenyl ring, these reactions can often be driven to completion with the use of a suitable base to deprotonate the nitrogen, although this is not necessary for a tertiary amine like the one in the pyrrolidine ring if it were a secondary amine. For N-alkylation of related pyrimidine (B1678525) systems, reactions can be performed with alkyl halides. la-press.org In a general procedure for O-alkylation, a base such as sodium hydride (NaH) is used in a solvent like tetrahydrofuran (B95107) (THF) to facilitate the reaction with an alkyl halide.

N-Acylation: The pyrrolidine nitrogen can react with acylating agents such as acyl chlorides or anhydrides to form the corresponding N-acyl derivatives. These reactions are typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. For example, N-acylated sulfonamides can be prepared by reacting N-substituted sulfonamides with acyl chlorides in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). mdpi.com Another general procedure involves treating the substrate with an excess of acetic anhydride (B1165640) in pyridine.

Table 1: Representative Conditions for N-Alkylation and N-Acylation Reactions
Reaction TypeReagentBase/CatalystSolventTemperatureGeneral Outcome
N-Alkylation Alkyl Halide (e.g., Propargyl Bromide)Sodium Hydride (NaH)Tetrahydrofuran (THF)0 °C to Room Temp.Formation of N-alkylpyrrolidinium salt or N-alkyl product
N-Acylation Acyl Chloride (e.g., Bromoacetyl Bromide)Zinc Chloride (ZnCl₂)TolueneRoom Temp. to RefluxFormation of N-acylpyrrolidine product
N-Acylation Acetic AnhydridePyridinePyridineRoom Temp.Formation of N-acetylpyrrolidine product

The generation of reactive intermediates such as nitrogen-centered radicals or cations from a stable N-aryl amine like 1-(2-bromo-4-fluorophenyl)pyrrolidine is challenging and requires specific, often harsh, conditions. Direct homolytic cleavage of the C-N bond is energetically unfavorable.

Nitrogen-centered radicals are typically generated from precursors with weaker N-X bonds, such as N-haloamines, or through photoredox catalysis from activated substrates like N-aminopyridinium salts. nih.gov The formation of such radicals from a simple tertiary amine would likely require a potent single-electron transfer (SET) oxidant. Similarly, the formation of a nitrogen-centered cation would necessitate oxidation to remove an electron from the nitrogen's lone pair, a process that is generally difficult for N-aryl amines due to the delocalization of the lone pair into the aromatic system.

Reactivity of the Halogenated Phenyl Moiety

The 2-bromo-4-fluorophenyl group is a versatile platform for chemical modification, primarily through reactions involving the carbon-bromine and carbon-fluorine bonds.

The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. researchgate.net The general catalytic cycle for these reactions involves three main steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. libretexts.orgyoutube.com It is widely used for creating biaryl structures and tolerates a broad range of functional groups. nih.govrsc.org

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an arylalkyne. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is typically run under mild conditions with an amine base. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. nih.govwikipedia.orgorganic-chemistry.org This method has become a cornerstone for the synthesis of complex aryl amines, which are prevalent in pharmaceuticals. nih.gov

C-O Bond Formation: Analogous to the Buchwald-Hartwig amination, palladium-catalyzed methods can also be used to couple the aryl bromide with alcohols or phenols to form aryl ethers.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerCatalyst System (Typical)BaseSolventProduct Type
Suzuki-Miyaura Arylboronic Acid (R-B(OH)₂)Pd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃Toluene, Dioxane/H₂OBiaryl
Sonogashira Terminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂ / CuIEt₃N, PiperidineToluene, THFArylalkyne
Buchwald-Hartwig Amine (R₂NH)Pd(OAc)₂ / Buchwald LigandNaOt-Bu, K₃PO₄Toluene, DioxaneDiaryl/Alkylarylamine

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. libretexts.org For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.orglibretexts.org

In this compound, the potential leaving group is the fluorine atom. However, the substituents on the ring are not favorable for an SNAr reaction. The pyrrolidino group is electron-donating, and the bromo group is only weakly deactivating. Neither group can effectively stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org Consequently, nucleophilic aromatic substitution of the fluorine atom is expected to be extremely slow and require harsh reaction conditions, if it proceeds at all.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a "directed metalation group" (DMG) which coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation at the adjacent ortho position. wikipedia.orguwindsor.cabaranlab.org The resulting aryllithium species can then react with a wide range of electrophiles. organic-chemistry.org

The tertiary amine of the pyrrolidino group in this compound can function as a moderate DMG. wikipedia.orgorganic-chemistry.org By coordinating with the lithium atom of an alkyllithium base, it can direct the deprotonation of the C-H bond at the 3-position of the phenyl ring. This would generate a lithiated intermediate that could be trapped with various electrophiles (e.g., CO₂, I₂, aldehydes, ketones), providing a pathway to 3-substituted derivatives. This approach offers high regioselectivity, which is often difficult to achieve through traditional electrophilic aromatic substitution. wikipedia.orgharvard.edu

Stereochemical Control and Regioselectivity in Subsequent Derivatization Reactions

The strategic placement of substituents on the phenyl ring of this compound offers multiple avenues for subsequent chemical transformations. The bromine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions, while the fluorine atom and the pyrrolidine ring itself can also influence the reactivity and selectivity of further derivatization. However, detailed studies focusing specifically on the stereochemical control and regioselectivity of reactions involving this compound are not extensively documented in publicly available literature.

General principles of organic synthesis allow for predictions regarding the potential reactivity of this molecule. The bromine atom at the 2-position is sterically hindered by the adjacent pyrrolidine ring, which can influence the choice of catalyst and reaction conditions required for efficient transformation. Furthermore, the electronic effects of the fluorine atom at the 4-position and the nitrogen atom of the pyrrolidine ring will impact the reactivity of the aromatic system.

In the absence of specific published research on the derivatization of this compound, the following table outlines hypothetical reaction pathways and the expected stereochemical and regiochemical outcomes based on well-established synthetic methodologies. These examples are illustrative and would require experimental validation.

Table 1: Hypothetical Derivatization Reactions of this compound

Reaction TypeReagents and ConditionsExpected Major ProductKey Considerations for Selectivity
Suzuki Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., Toluene/H₂O)1-(2-Aryl-4-fluorophenyl)pyrrolidineRegioselectivity: The reaction is expected to occur selectively at the C-Br bond, leaving the C-F bond intact. The choice of a bulky phosphine (B1218219) ligand on the palladium catalyst may be necessary to overcome the steric hindrance from the pyrrolidine ring.
Buchwald-Hartwig Amination Amine (R₂NH), Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP), base (e.g., NaOt-Bu), solvent (e.g., Toluene)1-(2-(Dialkylamino)-4-fluorophenyl)pyrrolidineRegioselectivity: Similar to Suzuki coupling, this reaction would target the C-Br bond. Stereochemical Control: If a chiral amine or a chiral phosphine ligand (like BINAP) is used, it could potentially induce diastereoselectivity if the pyrrolidine ring itself is chiral or if the resulting product has a new stereocenter.
Heck Coupling Alkene, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N), solvent (e.g., DMF)1-(4-Fluoro-2-vinylphenyl)pyrrolidineRegioselectivity: The reaction would proceed at the C-Br position. The stereochemistry of the newly formed double bond (E vs. Z) would depend on the specific reaction conditions and the nature of the alkene.
Directed ortho-Metalation (DoM) Strong base (e.g., n-BuLi or s-BuLi), then electrophile (e.g., CO₂, I₂, Me₃SiCl)1-(2-Bromo-3-substituted-4-fluorophenyl)pyrrolidineRegioselectivity: The pyrrolidine nitrogen can act as a directing group, facilitating deprotonation at the ortho-position (C3). This would be a powerful method for regioselective functionalization of the phenyl ring. Stereochemical Control: If a chiral base or additive is used, it might be possible to achieve enantioselective deprotonation and subsequent reaction with an electrophile.

It is crucial to emphasize that the successful implementation of these reactions and the precise control over stereochemistry and regioselectivity would necessitate careful experimental optimization. The interplay between the electronic properties of the substituents, steric hindrance, and the choice of catalytic system would be the determining factors for the outcome of any derivatization of this compound. Further empirical studies are required to fully elucidate the reactivity of this compound and its potential in the synthesis of complex, well-defined chemical structures.

Computational Chemistry and in Silico Studies of 1 2 Bromo 4 Fluorophenyl Pyrrolidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 1-(2-Bromo-4-fluorophenyl)pyrrolidine, DFT calculations can provide deep insights into its intrinsic properties. While specific DFT studies on this exact compound are not prevalent in the literature, the methodology is standard for characterizing such novel structures.

These calculations can determine the molecule's ground-state geometry, vibrational frequencies, and electronic properties. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

Furthermore, DFT can generate maps of electron density and electrostatic potential, which highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is invaluable for predicting how this compound might interact with other reagents or biological targets. For instance, the nitrogen atom of the pyrrolidine (B122466) ring is expected to be a primary site for nucleophilic interactions. chemicalbook.com Reactivity descriptors such as chemical hardness, softness, and electronegativity can also be calculated to provide a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This table illustrates the type of data generated from DFT calculations and is not based on published experimental results for this specific compound.)

ParameterDescriptionPredicted Value/Information
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Localized primarily on the pyrrolidine nitrogen and the phenyl ring.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Localized primarily on the bromofluorophenyl ring.
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity.Moderate gap, suggesting relative stability.
Dipole MomentMeasure of the net molecular polarity.Non-zero value, indicating a polar molecule.
Electrostatic Potential MapVisual representation of charge distribution.Negative potential (red) near the nitrogen and fluorine atoms; positive potential (blue) near the pyrrolidine hydrogens.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can reveal its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor. nih.govnih.gov

The process involves placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms using a force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a set period, typically from nanoseconds to microseconds. nih.gov

Key insights from MD simulations include:

Conformational Analysis: The pyrrolidine ring is not perfectly planar and can adopt various puckered conformations (e.g., envelope, twist). chemicalbook.com MD simulations can determine the most stable conformations and the energy barriers between them. This is crucial as the three-dimensional shape of a molecule often dictates its biological activity. nih.gov

Intermolecular Interactions: When simulated with other molecules, such as water or a protein, MD can identify stable interactions like hydrogen bonds and van der Waals forces. researchgate.net For example, simulations could show how the fluorine atom and the pyrrolidine nitrogen act as hydrogen bond acceptors.

Stability of Complexes: If this compound is studied as a ligand for a protein, MD simulations can assess the stability of the ligand-protein complex over time. researchgate.netscispace.com Analyses like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can quantify the stability of the complex and the flexibility of its different parts. scispace.com

Table 2: Typical Analyses in a Molecular Dynamics Study of a Small Molecule

Analysis TypePurposeInformation Gained for this compound
Root Mean Square Deviation (RMSD)To assess the overall structural stability of the molecule or a complex over time.Indicates if the molecule reaches a stable conformational equilibrium during the simulation.
Root Mean Square Fluctuation (RMSF)To identify flexible regions of the molecule.Highlights the mobility of the pyrrolidine ring versus the more rigid phenyl ring.
Hydrogen Bond AnalysisTo quantify the formation and lifetime of hydrogen bonds with solvent or receptor molecules.Identifies key interactions involving the nitrogen and fluorine atoms.
Radial Distribution Function (RDF)To analyze the probability of finding other atoms (e.g., water) at a certain distance from specific atoms of the molecule.Describes the solvation shell around the molecule.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling for Pyrrolidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential computational tools in drug discovery. nih.govnih.gov SAR explores how changes in the structure of a molecule affect its biological activity, while QSAR takes this a step further by creating mathematical models to predict that activity. nih.govnih.gov For the pyrrolidine class of compounds, numerous QSAR/SAR studies have been conducted to design inhibitors for various biological targets like enzymes and receptors. nih.govnih.govnih.govresearchgate.netresearchgate.net

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that describe the physicochemical properties of a molecule based on its structure. For a series of pyrrolidine derivatives, these descriptors can be categorized as:

1D Descriptors: Based on the chemical formula (e.g., molecular weight).

2D Descriptors: Based on the 2D structure (e.g., topological indices, counts of specific atoms or functional groups).

3D Descriptors: Based on the 3D conformation (e.g., steric fields, hydrophobic fields, surface area). researchgate.net

Common descriptors used in studies of pyrrolidine derivatives include LogP (lipophilicity), Polar Surface Area (PSA), dipole moment, and various steric and electronic field values from methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.govnih.gov The presence of the nitrogen atom in the pyrrolidine ring contributes significantly to polarity and hydrogen bonding potential, which are captured by these descriptors. nih.gov

Table 3: Common Molecular Descriptors for Pyrrolidine Derivatives

Descriptor ClassExample DescriptorProperty RepresentedRelevance to this compound
PhysicochemicalAlogPLipophilicity/HydrophobicityPredicts membrane permeability and solubility.
TopologicalPolar Surface Area (PSA)Sum of surface areas of polar atoms (O, N). nih.govInfluences cell penetration and receptor binding.
ElectronicDipole MomentMolecular Polarity. nih.govGoverns long-range electrostatic interactions.
3D (CoMFA/CoMSIA)Steric and Electrostatic Fields3D shape and charge distribution.Key inputs for building predictive 3D-QSAR models. nih.gov

Once descriptors are calculated for a set of molecules with known activities (a "training set"), statistical methods are used to build a QSAR model. Techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are employed to find the best correlation between the descriptors and the activity. nih.gov

For pyrrolidine derivatives, 3D-QSAR methods like CoMFA and CoMSIA are frequently used. nih.govnih.gov These methods generate contour maps that visualize which regions of the molecule should be modified to enhance activity. For example, a CoMFA map might show that a bulky group is favored in one area (steric favorability), while an electron-withdrawing group is preferred in another (electrostatic favorability). nih.gov

The predictive power of a QSAR model is rigorously validated using statistical metrics like:

q² (cross-validated r²): Measures the internal predictability of the model.

r² (non-cross-validated r²): Measures the correlation for the training set.

pred_r² (external validation r²): Measures the model's ability to predict the activity of an independent "test set" of compounds.

Studies on pyrrolidine derivatives have successfully generated models with high predictive power for activities such as enzyme inhibition. nih.govnih.govnih.govresearchgate.net

Table 4: Examples of QSAR Models for Pyrrolidine Derivatives

QSAR MethodTargetKey Statistical ResultsReference
CoMFA/CoMSIA/HQSARMcl-1 InhibitorsCoMFA (q²=0.689, pred_r²=0.986), CoMSIA (q²=0.614, pred_r²=0.815) nih.gov
3D-QSARNeuraminidase InhibitorsModels showed r² from 0.731 to 0.830 and q² from 0.560 to 0.611. nih.gov
CoMFA/CoMSIA/HQSARDipeptidyl Peptidase-IV InhibitorsHQSAR model showed high internal predictivity with a q² value of 0.939. nih.gov
kNN-MFADPP IV InhibitorsModel showed q² = 0.6133 and pred_r² = 0.7725, highlighting steric and hydrophobic interactions. researchgate.net

A validated QSAR model is a powerful tool for designing new molecules. nih.gov The insights from the model (e.g., CoMSIA contour maps) can guide the modification of a lead compound like this compound to create a virtual library of new derivatives predicted to have improved activity.

Virtual screening is the process of using computational methods to search large libraries of chemical compounds to identify those most likely to bind to a drug target or possess a desired property. techniques-ingenieur.frlabo-code.comnih.govcapes.gov.br This process acts as a filter, narrowing down millions of potential compounds to a manageable number for experimental synthesis and testing. techniques-ingenieur.fr

The workflow typically involves:

Library Preparation: A large database of compounds (e.g., ZINC, PubChem) is obtained. labo-code.com

Filtering: Compounds are filtered based on simple rules, such as Lipinski's rule of five, to select for drug-like properties.

Docking or Pharmacophore Screening: The remaining compounds are computationally "docked" into the binding site of a target protein, or screened against a pharmacophore model derived from known active molecules. nih.gov

Scoring and Ranking: Compounds are scored based on their predicted binding affinity or fit to the model.

Hit Selection: The top-ranked compounds are selected for experimental validation.

This approach significantly accelerates the discovery of novel chemical entities by focusing laboratory efforts on the most promising candidates. techniques-ingenieur.fr

Applications and Research Potential of 1 2 Bromo 4 Fluorophenyl Pyrrolidine As a Synthetic Building Block

Construction of Complex Polycyclic and Spirocyclic Chemical Systems

The structure of 1-(2-Bromo-4-fluorophenyl)pyrrolidine is primed for the synthesis of complex polycyclic and spirocyclic systems, which are of significant interest in drug discovery due to their three-dimensional architectures. nih.govnih.govrsc.orgnih.gov

The presence of the N-aryl pyrrolidine (B122466) moiety in this compound makes it a suitable precursor for the synthesis of pyrrolidine-fused heterocycles. Intramolecular cyclization reactions, particularly those mediated by transition metals, are a powerful tool for constructing such systems. researchgate.netacs.orgnih.govmdpi.comscilit.com

One of the most promising approaches is the intramolecular Heck reaction. By introducing an unsaturated tether at the ortho-position of the pyrrolidine's nitrogen atom (via displacement of the bromine), a subsequent palladium-catalyzed cyclization could lead to the formation of a new ring fused to the pyrrolidine. The specifics of the tether would dictate the nature of the resulting fused heterocycle.

Table 1: Potential Intramolecular Cyclization Reactions for Pyrrolidine-Fused Heterocycle Synthesis

Reaction TypeHypothetical Reactant Derived from this compoundPotential Product TypeCatalyst System (Example)
Intramolecular Heck ReactionN-(2-allyl-4-fluorophenyl)pyrrolidineDihydropyrrolo[1,2-a]quinoline derivativePd(OAc)₂, PPh₃, Base
Intramolecular Buchwald-Hartwig Amination1-(2-Bromo-4-fluorophenyl)-N-(2-halobenzyl)pyrrolidinium saltDibenzo[b,f]pyrrolo[1,2-d] nih.govnih.govdiazepine derivativePd₂(dba)₃, Ligand, Base
Pictet-Spengler Reaction1-(2-Amino-4-fluorophenyl)pyrrolidine (after reduction of a nitro precursor)Pyrrolo[1,2-a]quinoxaline derivativeAcid catalyst

This table presents hypothetical transformations based on established synthetic methodologies.

Spirocyclic scaffolds are highly sought after in medicinal chemistry for their conformational rigidity and novelty. nih.govnih.govrsc.orgnih.gov this compound can serve as a key building block for the synthesis of spiropyrrolidines, particularly spiro-oxindoles, which are present in numerous natural products and bioactive compounds.

A plausible synthetic route involves a multicomponent reaction where an azomethine ylide is generated in situ from the pyrrolidine nitrogen and an appropriate aldehyde or ketone. This ylide can then undergo a [3+2] cycloaddition with a suitable dipolarophile to construct the spirocyclic system. The bromo- and fluoro-substituents would be retained in the final product, offering points for further diversification.

Table 2: Potential Multicomponent Reaction for Spiropyrrolidine Synthesis

Reaction TypeHypothetical ReactantsPotential Product TypeKey Features
[3+2] CycloadditionThis compound, Isatin, and a dipolarophile (e.g., maleimide)Spiro[oxindole-3,2'-pyrrolidine] derivativeFormation of multiple stereocenters in a single step.
1,3-Dipolar CycloadditionAzomethine ylide from this compound and an aldehydeSubstituted spiropyrrolidineHigh degree of stereocontrol often achievable.

This table outlines potential synthetic pathways inspired by known methodologies for spirocycle formation. nih.govrsc.org

Precursor in the Synthesis of Advanced Organic Materials

The electronic properties conferred by the bromo- and fluoro-substituents on the phenyl ring suggest that this compound could be a valuable precursor for advanced organic materials. researchgate.netqualitas1998.netrsc.org The aryl bromide functionality is particularly amenable to transformations that build extended conjugated systems, which are the basis for many organic electronic materials.

Through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings, the bromo-substituent can be replaced with various aryl, vinyl, or alkynyl groups. nih.govnih.govjsynthchem.comresearchgate.netresearchgate.net This would allow for the synthesis of larger, conjugated molecules with tailored electronic properties. The fluorine atom can enhance the stability and electron-accepting properties of these materials, which is beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 3: Potential Cross-Coupling Reactions for Organic Material Synthesis

Coupling ReactionCoupling PartnerPotential Material Application
Suzuki CouplingArylboronic acidHole-transporting material in OLEDs
Stille CouplingOrganostannaneActive layer in organic solar cells
Sonogashira CouplingTerminal alkyneComponent of a conductive polymer

This table illustrates the potential of this compound as a precursor for materials science applications based on well-established cross-coupling chemistry.

Scaffold for Combinatorial Library Synthesis for Chemical Diversity Exploration

The concept of "privileged scaffolds" is central to modern drug discovery, where certain molecular frameworks are known to interact with multiple biological targets. nih.govresearchgate.netresearchgate.netacs.orgufrj.br The pyrrolidine ring is considered one such privileged structure, appearing in numerous FDA-approved drugs. nih.govresearchgate.netnih.govfrontiersin.org this compound, with its combination of a privileged scaffold and a reactive handle (the aryl bromide), is an ideal starting point for the synthesis of combinatorial libraries to explore chemical diversity.

The bromine atom can be used as a point of diversification through various cross-coupling reactions, allowing for the introduction of a wide range of substituents. Furthermore, the pyrrolidine ring itself can be further functionalized. This dual capacity for modification makes it a powerful tool for generating large libraries of related compounds for high-throughput screening.

Table 4: Potential Diversification Strategies for Combinatorial Library Synthesis

Diversification PointReaction TypeExample ReagentsResulting Structural Diversity
Aryl BromideSuzuki CouplingA library of diverse boronic acidsVariation in the aryl substituent at the 2-position
Aryl BromideBuchwald-Hartwig AminationA library of primary and secondary aminesIntroduction of various amino groups
Pyrrolidine RingC-H FunctionalizationVarious oxidizing agents and nucleophilesIntroduction of substituents on the pyrrolidine ring

This table outlines how this compound can be used to generate a library of diverse compounds for drug discovery.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Bromo-4-fluorophenyl)pyrrolidine, and how do substituent positions influence reaction efficiency?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig amination). For bromo-fluoro-substituted aromatics, the electron-withdrawing effects of the fluorine and bromine groups activate the ring for SNAr. A recommended approach is reacting 2-bromo-4-fluorobromobenzene with pyrrolidine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base like KOtBu. Monitoring reaction progress via TLC or GC-MS is critical due to potential steric hindrance at the ortho position .

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?

Methodological Answer: X-ray diffraction (XRD) is the gold standard. Single crystals grown via slow evaporation (e.g., in ethanol/water mixtures) should be analyzed using a diffractometer. For refinement, the SHELX suite (e.g., SHELXL) is widely used for small-molecule crystallography due to its robust handling of heavy atoms (Br) and anisotropic displacement parameters. Validate the structure using R-factor convergence (<5%) and check for twinning or disorder using PLATON .

Advanced Research Questions

Q. How do the electronic properties of the bromo and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing fluorine (meta-directing) and bromine (ortho/para-directing) groups create a polarized aromatic ring, enhancing reactivity in Suzuki-Miyaura or Ullmann couplings. Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can map electrostatic potential surfaces to predict reactive sites. Experimentally, screen Pd catalysts (e.g., Pd(PPh3)4 vs. XPhos Pd G3) in toluene/EtOH with Na2CO3, monitoring coupling efficiency via 19F NMR to track substituent effects .

Q. What strategies are effective for analyzing potential neuropharmacological activity of this compound, given structural similarities to regulated analogs?

Methodological Answer: Design competitive binding assays targeting CNS receptors (e.g., NMDA or σ1 receptors) using radiolabeled ligands (e.g., [3H]MK-801). Compare IC50 values to known analogs like TCPy (1-(2-thienyl)cyclohexyl-pyrrolidine). For in vivo studies, employ behavioral models (e.g., locomotor activity in rodents) and pair with HPLC-MS to quantify blood-brain barrier penetration. Structural modifications (e.g., replacing thiophene with fluorophenyl) may reduce affinity, as seen in SAR studies of PCP derivatives .

Q. How can computational modeling predict the metabolic stability of this compound in preclinical studies?

Methodological Answer: Use in silico tools like Schrödinger’s ADMET Predictor or SwissADME to estimate metabolic sites. Cytochrome P450 (CYP) metabolism is likely at the pyrrolidine nitrogen or halogenated aryl ring. Validate with microsomal assays (human/rat liver microsomes + NADPH), analyzing half-life (t1/2) via LC-HRMS. Introduce deuterium at metabolically labile positions (e.g., α to N) to probe isotope effects on stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.